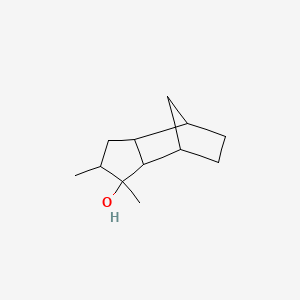
Octahydrodimethyl-4,7-methano-1H-indenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydrodimethyl-4,7-methano-1H-indenol is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.2866 g/mol It is known for its unique structure, which includes a methano bridge and multiple hydrogenated rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydrodimethyl-4,7-methano-1H-indenol typically involves the hydrogenation of related indene derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature . The process may also involve intermediate steps to introduce the methano bridge and achieve the desired hydrogenation level.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts are often recycled to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Octahydrodimethyl-4,7-methano-1H-indenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Hydrogen gas, Pd/C catalyst, elevated pressure and temperature.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Octahydrodimethyl-4,7-methano-1H-indenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of octahydrodimethyl-4,7-methano-1H-indenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells . Its unique structure allows it to bind to target proteins and alter their function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Octahydrodimethyl-4,7-methano-1H-indene: A related compound with a similar structure but lacking the hydroxyl group.
Hexahydro-4,7-methanoindan: Another hydrogenated indene derivative with different hydrogenation levels.
Uniqueness
Octahydrodimethyl-4,7-methano-1H-indenol is unique due to its specific hydrogenation pattern and the presence of a hydroxyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
CAS No. |
94021-62-2 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3,4-dimethyltricyclo[5.2.1.02,6]decan-3-ol |
InChI |
InChI=1S/C12H20O/c1-7-5-10-8-3-4-9(6-8)11(10)12(7,2)13/h7-11,13H,3-6H2,1-2H3 |
InChI Key |
LZVLXBZBYFFUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC(C3)C2C1(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















